molecular formula C24H24N6O2S B11504283 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine

Cat. No.: B11504283
M. Wt: 460.6 g/mol
InChI Key: OQOZDYDVBCJWRE-UHFFFAOYSA-N
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Description

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine is a complex organic compound that features a combination of pyrazole, nitrophenyl, thiazole, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine typically involves multi-step organic reactions. The process begins with the preparation of the individual moieties, followed by their sequential coupling under controlled conditions. Common synthetic routes include:

    Preparation of Pyrazole Moiety: The pyrazole ring can be synthesized via the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Formation of Thiazole Ring: The thiazole ring is often prepared through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.

    Coupling Reactions: The final compound is obtained by coupling the pyrazole and thiazole moieties with the nitrophenyl and piperazine units using reagents such as palladium catalysts in a Suzuki coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of alkylated or acylated piperazine derivatives.

Scientific Research Applications

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its complex structure.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitrophenyl and thiazole moieties are particularly important for binding interactions, while the piperazine ring enhances solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Known for its antiviral and antitumoral activity.

    3-[(5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylthio]-4,5-dihydro-5,5-dimethylisoxazole: Used in the synthesis of herbicides.

Uniqueness

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine is unique due to its combination of multiple heterocyclic rings, which confer diverse chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and materials science.

Properties

Molecular Formula

C24H24N6O2S

Molecular Weight

460.6 g/mol

IUPAC Name

2-[4-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl]-4-phenyl-1,3-thiazole

InChI

InChI=1S/C24H24N6O2S/c1-17-14-18(2)29(26-17)23-15-20(8-9-22(23)30(31)32)27-10-12-28(13-11-27)24-25-21(16-33-24)19-6-4-3-5-7-19/h3-9,14-16H,10-13H2,1-2H3

InChI Key

OQOZDYDVBCJWRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=C(C=CC(=C2)N3CCN(CC3)C4=NC(=CS4)C5=CC=CC=C5)[N+](=O)[O-])C

Origin of Product

United States

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